Cas no 342614-29-3 (1,3-dimethyl-1,4-diazepane dihydrochloride)

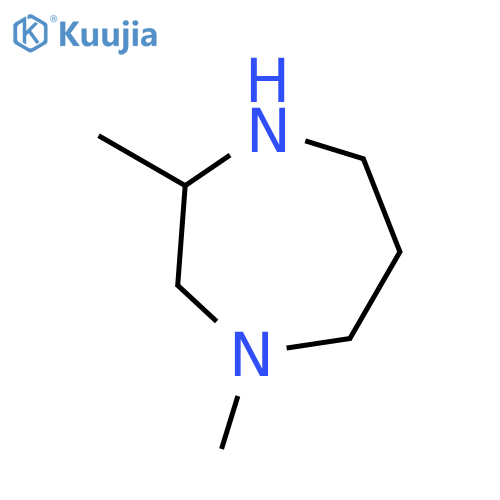

342614-29-3 structure

商品名:1,3-dimethyl-1,4-diazepane dihydrochloride

1,3-dimethyl-1,4-diazepane dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 1,3-Dimethyl-1,4-diazepane

- 1,3-dimethyl-1,4-diazepane dihydrochloride

-

- MDL: MFCD09864361

- インチ: InChI=1S/C7H16N2/c1-7-6-9(2)5-3-4-8-7/h7-8H,3-6H2,1-2H3

- InChIKey: CPZHVHQMQBDZMW-UHFFFAOYSA-N

- ほほえんだ: CC1CN(C)CCCN1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 0

1,3-dimethyl-1,4-diazepane dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM283847-5g |

1,3-Dimethyl-1,4-diazepane |

342614-29-3 | 95% | 5g |

$1014 | 2021-06-09 | |

| Enamine | EN300-196397-0.25g |

1,3-dimethyl-1,4-diazepane |

342614-29-3 | 95% | 0.25g |

$66.0 | 2023-09-17 | |

| Enamine | EN300-196397-1.0g |

1,3-dimethyl-1,4-diazepane |

342614-29-3 | 95% | 1g |

$144.0 | 2023-06-01 | |

| Enamine | EN300-196397-5.0g |

1,3-dimethyl-1,4-diazepane |

342614-29-3 | 95% | 5g |

$565.0 | 2023-06-01 | |

| Enamine | EN300-196397-10g |

1,3-dimethyl-1,4-diazepane |

342614-29-3 | 95% | 10g |

$1014.0 | 2023-09-17 | |

| 1PlusChem | 1P00CA3F-5g |

1H-1,4-Diazepine,hexahydro-1,3-dimethyl-(9CI) |

342614-29-3 | 95% | 5g |

$711.00 | 2024-05-05 | |

| 1PlusChem | 1P00CA3F-50mg |

1H-1,4-Diazepine,hexahydro-1,3-dimethyl-(9CI) |

342614-29-3 | 95% | 50mg |

$99.00 | 2024-05-05 | |

| 1PlusChem | 1P00CA3F-10g |

1H-1,4-Diazepine,hexahydro-1,3-dimethyl-(9CI) |

342614-29-3 | 95% | 10g |

$1316.00 | 2024-05-05 | |

| 1PlusChem | 1P00CA3F-2.5g |

1H-1,4-Diazepine,hexahydro-1,3-dimethyl-(9CI) |

342614-29-3 | 95% | 2.5g |

$386.00 | 2024-05-05 | |

| A2B Chem LLC | AF72155-500mg |

1,3-Dimethyl-1,4-diazepane dihydrochloride |

342614-29-3 | 95% | 500mg |

$146.00 | 2024-04-20 |

1,3-dimethyl-1,4-diazepane dihydrochloride 関連文献

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

342614-29-3 (1,3-dimethyl-1,4-diazepane dihydrochloride) 関連製品

- 428871-71-0(1-Ethyl-3-methyl-piperazine)

- 3366-27-6(1-ethyl-2-methylpiperazine)

- 131922-03-7(1-Methyl-2-piperazinemethanamine)

- 25057-77-6(1,2-Dimethylpiperazine)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量